(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester
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Overview
Description
(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. The presence of the boronic acid pinacol ester group makes it a versatile reagent for forming carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester typically involves the reaction of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or hydrogen peroxide.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like sodium perborate or hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Such as hydrochloric acid or sulfuric acid, used in protodeboronation.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Aryl Halides: Formed in protodeboronation reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is used as a key reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound is used in the development of molecular probes and sensors. The boronic ester group can interact with diols, making it useful in the detection of sugars and other biomolecules.
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. Its ability to form reversible covalent bonds with biomolecules allows for targeted delivery and controlled release of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of electronic components and coatings.
Mechanism of Action
The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester primarily involves its role as a nucleophile in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, followed by reductive elimination to release the final product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(Diphenylamino)phenylboronic Acid Pinacol Ester
- 4-Ethynylphenylboronic Acid Pinacol Ester
Uniqueness
(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is unique due to the presence of the diethoxyethoxy group, which enhances its solubility and reactivity compared to other boronic esters. This makes it particularly useful in reactions requiring high solubility and stability under various conditions.
Properties
IUPAC Name |
2-[4-(2,2-diethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO5/c1-7-20-16(21-8-2)13-22-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12,16H,7-8,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZMAESJTSFSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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